Cas no 1247523-79-0 (4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine)

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine structure
1247523-79-0 structure
Product Name:4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine
CAS No:1247523-79-0
MF:C11H12BrN3
MW:266.13708114624
MDL:MFCD16694906
CID:4580505
PubChem ID:53275824
Update Time:2025-07-25

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Bromo-phenyl)-2,3-dimethyl-3H-imidazol-4-ylamine
    • 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine
    • 1H-Imidazol-5-amine, 4-(4-bromophenyl)-1,2-dimethyl-
    • MDL: MFCD16694906
    • Inchi: 1S/C11H12BrN3/c1-7-14-10(11(13)15(7)2)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3
    • InChI Key: YHCWGTUUTGHKPR-UHFFFAOYSA-N
    • SMILES: C1(C)N(C)C(N)=C(C2=CC=C(Br)C=C2)N=1

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine Pricemore >>

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Additional information on 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Introduction to 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine (CAS No. 1247523-79-0)

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1247523-79-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a brominated phenyl ring and a dimethyl-substituted imidazole core suggests a high degree of reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The compound's molecular structure, characterized by a rigid imidazole ring system, serves as a privileged scaffold in drug discovery. The 4-bromophenyl moiety introduces a site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the synthesis of biaryl compounds. These transformations are pivotal in generating complex molecular architectures with enhanced pharmacological properties.

Recent advancements in medicinal chemistry have highlighted the importance of imidazole derivatives in the development of therapeutic agents. The 1,2-dimethyl substitution on the imidazole ring not only stabilizes the molecule but also influences its electronic properties, thereby affecting its interactions with biological targets. This structural motif has been explored in various drug classes, including antiviral, anticancer, and antimicrobial agents.

In the context of contemporary research, 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine has been investigated for its potential role in modulating enzyme activity and receptor binding. For instance, derivatives of this compound have shown promise in inhibiting kinases and other protein targets implicated in diseases such as cancer and inflammation. The bromine atom at the para position of the phenyl ring enhances electrophilicity, facilitating interactions with nucleophiles in biological systems.

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include the formation of the imidazole ring through condensation reactions followed by bromination and alkylation to introduce the phenyl and dimethyl groups. Advanced synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, have been employed to optimize yield and purity.

The pharmacological profile of 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine has been assessed through in vitro assays targeting various disease-related pathways. Preliminary studies indicate that this compound exhibits moderate activity against certain kinases, suggesting its utility as a lead compound for further development. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design approaches.

Computational modeling has played a crucial role in understanding the binding interactions of this compound with biological targets. Molecular docking studies have been conducted to predict how 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine interacts with proteins such as kinases and transcription factors. These simulations provide insights into key binding residues and potential hydrogen bonding networks, guiding the design of more potent analogs.

The chemical stability and solubility profile of this compound are also critical considerations in pharmaceutical applications. Factors such as pH sensitivity, thermal stability, and solubility in common solvents influence its formulation and delivery mechanisms. Efforts have been made to enhance these properties through structural modifications aimed at improving bioavailability and shelf-life.

In conclusion,4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine (CAS No. 1247523-79-0) represents a promising entity in pharmaceutical research due to its versatile structural features and potential therapeutic applications. Ongoing studies continue to explore its pharmacological efficacy and synthetic utility, positioning it as a valuable asset in the quest for novel therapeutic agents.

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